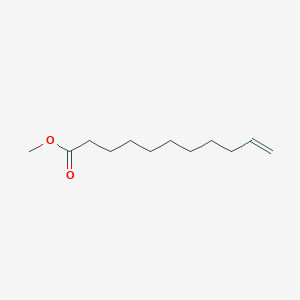

Methyl 10-undecenoate

Description

Methyl undec-10-enoate has been reported in Achillea millefolium with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISVAASFGZJBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046566 | |

| Record name | Methyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Oily aroma | |

| Record name | Methyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 to 248.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885-0.891 (20°) | |

| Record name | Methyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-81-9 | |

| Record name | Methyl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl undecenate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN4DY6S6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27.5 °C | |

| Record name | Methyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl 10-undecenoate from Castor Oil: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Castor oil, derived from the seeds of Ricinus communis, is a unique and renewable chemical feedstock.[1] Its high content of ricinoleic acid (approximately 80-90%), a hydroxy-unsaturated fatty acid, makes it a valuable starting material for a variety of valuable chemicals.[1] Among these are methyl 10-undecenoate and heptaldehyde, which are key intermediates in the production of polymers, fragrances, and pharmaceuticals.[1][2] this compound, in particular, serves as a precursor for the synthesis of bio-based polyesters and poly(ester-amide)s.[3] This guide provides a comprehensive overview of the primary synthesis routes for this compound from castor oil, with a focus on experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

There are two primary pathways for the synthesis of this compound from castor oil:

-

Pyrolysis of Castor Oil Methyl Esters: This is the most common and direct route. Castor oil is first transesterified with methanol (B129727) to produce a mixture of fatty acid methyl esters, predominantly methyl ricinoleate (B1264116). This mixture is then subjected to pyrolysis (thermal cracking) to yield this compound and heptaldehyde.[4][5] The use of methyl esters is preferred over the direct pyrolysis of castor oil as it avoids the formation of undesirable byproducts like acrolein from the glycerol (B35011) backbone.[1]

-

Pyrolysis of Castor Oil followed by Esterification: In this pathway, castor oil is first pyrolyzed to produce 10-undecenoic acid and heptaldehyde.[6][7] The resulting 10-undecenoic acid is then separated and subsequently esterified with methanol to produce this compound.[8][9]

The choice of pathway often depends on the desired purity of the final product and the intended downstream applications.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound and its precursors from castor oil.

Table 1: Pyrolysis of Castor Oil Methyl Esters (Methyl Ricinoleate)

| Feedstock | Temperature (°C) | Catalyst | Residence Time (s) | This compound Yield (wt.%) | Heptaldehyde Yield (wt.%) | Reference |

| Methyl Ricinoleate | 562 | None (Thermal) | - | 47.9 | 28.0 | [10] |

| Castor Oil Methyl Esters | 530 - 575 | None (Thermal) | 17 - 32 | 2 - 12 | 14 - 18 | [5][11] |

| Castor Oil Methyl Esters | - | Ni/HZSM-5 | - | 43.8 | 27.5 | [12] |

| Methyl Ricinoleate | 520 | None (Thermal, Microwave-assisted) | - | 56.1 | 60.2 | [11] |

Table 2: Pyrolysis of Castor Oil/Ricinoleic Acid to Undecylenic Acid

| Feedstock | Temperature (°C) | Pressure | Catalyst | Undecylenic Acid Yield (wt.%) | Heptaldehyde Yield (wt.%) | Reference |

| Castor Oil | 700 | Reduced | None | - | - | [6] |

| Castor Oil | 550 | 45 mm (Hg) | 0.5% Benzoyl Peroxide | 36.0 | 24.8 | [7] |

| Ricinoleic Acid | 530 | - | None | 17.8 | 15.2 | [5] |

| Castor Oil | 530 | - | None | 16.5 | - | [5] |

Table 3: Esterification of 10-Undecenoic Acid with Methanol

| Feedstock | Temperature (K) | Pressure (MPa) | Methanol:Acid Molar Ratio | Conversion (%) | Reaction Time (h) | Reference |

| 10-Undecenoic Acid | 523 - 673 | 20 | 1:1 to 40:1 | >90 | 1 | [8][9] |

| 10-Undecenoic Acid | 623 | 20 | 5:1 | >90 | <1 | [9] |

Experimental Protocols

Protocol 1: Transesterification of Castor Oil to Methyl Ricinoleate

This protocol is a representative procedure for the base-catalyzed transesterification of castor oil.

Materials:

-

Castor oil

-

Methanol

-

Potassium hydroxide (B78521) (KOH) or Sodium methoxide (B1231860) solution

-

Petroleum ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a two-neck flask equipped with a magnetic stirrer and reflux condenser, combine 10.0 g of castor oil with 40 mL of methanol.[13]

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.3 mL) or an appropriate amount of KOH (e.g., 1.5 wt% of oil).[13][14]

-

Stir the mixture at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 45-60 minutes).[13][14]

-

Monitor the reaction progress using thin-layer chromatography.[13]

-

After completion, evaporate the excess methanol using a rotary evaporator.[13]

-

Transfer the crude product to a separatory funnel using petroleum ether (e.g., 40 mL).[13]

-

Wash the organic phase with water (e.g., 2 x 20 mL) until the pH is neutral.[13]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ricinoleate.[13]

Protocol 2: Pyrolysis of Methyl Ricinoleate

This protocol describes a general procedure for the thermal cracking of methyl ricinoleate in a continuous tubular reactor.

Materials:

-

Methyl ricinoleate (from Protocol 1)

-

Inert packing material (e.g., mild steel balls)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Set up a vertical stainless steel tubular reactor packed with an inert material.[7]

-

Heat the reactor to the desired pyrolysis temperature (e.g., 500-600°C).[10]

-

Introduce a continuous flow of methyl ricinoleate into the reactor at a controlled feed rate. A carrier gas like nitrogen or steam can be used.[1]

-

The pyrolysis products exit the reactor and are passed through a condenser to collect the liquid pyrolysate.

-

The pyrolysate, containing this compound and heptaldehyde, is then subjected to fractional distillation to separate the components.

Protocol 3: Esterification of 10-Undecenoic Acid

This protocol outlines a catalyst-free esterification method using supercritical methanol.

Materials:

-

10-Undecenoic acid

-

Methanol

Procedure:

-

Place a known molar ratio of 10-undecenoic acid and methanol (e.g., 1:5) into a high-pressure batch reactor.[9]

-

Pressurize the reactor to a constant pressure (e.g., 20 MPa).[9]

-

Heat the reactor to the desired temperature (e.g., 523–673 K).[9]

-

Maintain the reaction conditions for a specified time (e.g., 1 hour) to achieve high conversion.[9]

-

After the reaction, cool the reactor and collect the product mixture.

-

The excess methanol and the product, this compound, can be separated by distillation.

Visualizations

Caption: Synthesis pathways for this compound from castor oil.

References

- 1. scispace.com [scispace.com]

- 2. home.iitd.ac.in [home.iitd.ac.in]

- 3. This compound as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Pyrolysis of castor oil methylesters to 10-undecenoic acid and heptaldehyde | Semantic Scholar [semanticscholar.org]

- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

- 6. castoroil.in [castoroil.in]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to Methyl 10-undecenoate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-undecenoate is a versatile unsaturated fatty acid ester that serves as a crucial building block in a multitude of chemical syntheses.[1][2] Derived from renewable resources, its unique structure, featuring a terminal double bond and a methyl ester functional group, makes it a valuable intermediate in the production of polymers, specialty silicones, and fine chemicals.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and application in polymerization, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic oily, fatty, and slightly fruity aroma.[5][] It is soluble in organic solvents such as alcohol, ether, and propylene (B89431) glycol, but has limited solubility in water.[5][7]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow, clear liquid | [] |

| Odor | Oily, fatty, waxy, slightly fruity, citrus-like | [] |

| Boiling Point | 245 - 248 °C at 760 mmHg | [3][8] |

| Melting Point | 26 - 27.5 °C | [8] |

| Density | 0.882 - 0.890 g/mL at 20-25 °C | [3] |

| Refractive Index (n20/D) | 1.436 - 1.437 | [3][8] |

| Flash Point | >110 °C (>230 °F) | [3][9] |

| Water Solubility | 794 µg/L at 20 °C (insoluble) | [7] |

| LogP (Octanol/Water Partition Coefficient) | 4.33 - 5.3 | [][10] |

Table 2: Chemical Identifiers and Molecular Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | methyl undec-10-enoate | [8] |

| CAS Number | 111-81-9 | [9] |

| Molecular Formula | C₁₂H₂₂O₂ | [5] |

| Molecular Weight | 198.30 g/mol | [3][8] |

| SMILES | COC(=O)CCCCCCCCC=C | [3][8] |

| InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3 | [5][8] |

| InChIKey | KISVAASFGZJBCY-UHFFFAOYSA-N | [5][8] |

Chemical Structure

This compound is a monofunctional long-chain fatty acid methyl ester.[9][11] Its structure is characterized by an unbranched eleven-carbon chain with a terminal vinyl group (a carbon-carbon double bond between C-10 and C-11) and a methyl ester group at the other end (C-1).[1] This bifunctionality makes it a highly useful chemical intermediate. The terminal double bond is susceptible to various addition reactions and polymerization, while the methyl ester group can undergo hydrolysis, transesterification, and amidation.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 10-undecenoic acid using an acid-catalyzed esterification reaction.

Materials and Reagents:

-

10-Undecenoic acid (≥98%)

-

Anhydrous methanol (B129727) (≥99.8%)

-

Concentrated sulfuric acid (95-98%)

-

Diethyl ether (ACS Grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 1 mole equivalent of 10-undecenoic acid with 10 mole equivalents of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by vacuum distillation.

Polymer Synthesis via Acyclic Diene Metathesis (ADMET) Polymerization

This compound can act as a chain-stopper in ADMET polymerization to control the molecular weight of polyesters. This is a general protocol for the synthesis of a polyester (B1180765) using a diene monomer with this compound as a chain-stopper.

Materials and Reagents:

-

α,ω-diene monomer (e.g., 1,9-decadiene)

-

This compound (chain-stopper)

-

Grubbs' catalyst (e.g., Grubbs' second generation)

-

Anhydrous toluene

-

Schlenk flask, vacuum line, oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the α,ω-diene monomer and the desired amount of this compound in anhydrous toluene. The ratio of monomer to chain-stopper will determine the target molecular weight.

-

Catalyst Addition: Add the Grubbs' catalyst (typically 0.1-1 mol%) to the solution.

-

Polymerization: Heat the reaction mixture in an oil bath (typically 50-80°C) under vacuum. The removal of the ethylene (B1197577) byproduct drives the polymerization reaction forward.

-

Termination: After the desired time, cool the reaction to room temperature and quench the reaction by adding a small amount of ethyl vinyl ether.

-

Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

-

Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Analytical Characterization by HPLC

A reverse-phase HPLC method can be used for the analysis of this compound.[10]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1)[10]

-

Mobile Phase: Acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[10]

-

Detection: UV detector or Mass Spectrometer (MS)

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: Typically 10 µL

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Injection: Inject the prepared sample onto the HPLC system.

-

Analysis: Elute the sample through the column with the specified mobile phase.

-

Detection: Detect the compound as it elutes from the column using the UV or MS detector. The retention time will be characteristic of this compound under the given conditions.

-

Quantification: For quantitative analysis, a calibration curve should be generated using standard solutions of known concentrations.

Biological Activity and Signaling Pathways

Currently, there is limited evidence to suggest that this compound itself is a direct modulator of specific signaling pathways. It is primarily recognized as a metabolite of 10-undecenoic acid.[9]

However, its parent compound, 10-undecenoic acid , has been shown to exhibit a range of biological activities, including:

-

Antifungal Activity: It is known to disrupt the integrity of fungal cell membranes and inhibit ergosterol (B1671047) synthesis.

-

Neuroprotective Effects: It has demonstrated protective effects against glutamate, H₂O₂, and Aβ₁₋₄₂ induced cell death in neuronal cell lines.[5]

-

Anticancer Effects: It shows dose-dependent cytotoxicity to various human tumor cell lines.[5]

-

Quorum Sensing Inhibition: It can inhibit quorum sensing signals in bacteria such as Bacillus subtilis and Pseudomonas aeruginosa.[5]

Furthermore, novel lipoconjugates of this compound with phenolic acids have been synthesized and investigated for their anticancer properties, showing cytotoxic effects against several human cancer cell lines.[8] This suggests that while this compound is a valuable scaffold, its biological activity can be significantly enhanced through chemical modification.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable platform molecule in several areas of research and development:

-

Polymer Chemistry: It is used as a chain-stopper to control molecular weight in ADMET polymerization and as a monomer for the synthesis of novel renewable polyesters and poly(ester-amide)s.

-

Materials Science: It serves as a precursor for modifying silicone monomers to create advanced materials with applications in personal care products.[4]

-

Organic Synthesis: It is a versatile starting material for the synthesis of α,ω-ester amides, bifunctional polymer precursors, and various aromatic chemicals for the flavor and fragrance industry.[4]

-

Drug Development: Its derivatives are being explored for their therapeutic potential, such as the aforementioned anticancer lipoconjugates.[8]

Conclusion

This compound is a key chemical intermediate with a well-defined set of chemical and physical properties. Its utility is rooted in its bifunctional structure, which allows for a wide range of chemical transformations. While not directly implicated in specific signaling pathways, its parent compound exhibits notable biological activities, and its derivatives represent a promising area for therapeutic research. The experimental protocols provided herein offer a practical guide for the synthesis and application of this versatile, bio-derived molecule in both academic and industrial research settings.

References

- 1. CAS 111-81-9: this compound | CymitQuimica [cymitquimica.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound, 111-81-9 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. This compound | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0029585) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

An In-depth Technical Guide to Methyl 10-undecenoate (CAS: 111-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-undecenoate, the methyl ester of 10-undecenoic acid, is a versatile bio-derived monomer and chemical intermediate with growing significance in polymer chemistry, fragrance formulation, and potentially in the synthesis of bioactive molecules. Its terminal double bond and ester functionality make it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an exploration of its current and potential applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic oily, fatty, and slightly fruity aroma.[1][2] It is soluble in organic solvents but has limited solubility in water.[3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 111-81-9[4] |

| IUPAC Name | methyl undec-10-enoate[4] |

| Synonyms | Methyl undecylenate, 10-Undecenoic acid methyl ester[5] |

| Molecular Formula | C12H22O2[4] |

| Molecular Weight | 198.30 g/mol [4] |

| InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3[4] |

| InChIKey | KISVAASFGZJBCY-UHFFFAOYSA-N[4] |

| SMILES | COC(=O)CCCCCCCCC=C[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Oily, fatty, waxy, slightly fruity | [1][6] |

| Boiling Point | 245-248 °C at 760 mmHg | [4] |

| Melting Point | -27.5 °C | [4] |

| Density | 0.882 - 0.891 g/mL at 20-25 °C | [4][7] |

| Refractive Index | 1.436 - 1.442 at 20°C | [4] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Solubility | Insoluble in water; soluble in alcohol, oil, and propylene (B89431) glycol. | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 10-undecenoic acid with methanol (B129727) in the presence of an acid catalyst.[8]

Experimental Protocol: Fischer Esterification of 10-Undecenoic Acid

Materials:

-

10-Undecenoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-undecenoic acid in an excess of anhydrous methanol (e.g., a 10:1 molar ratio of methanol to acid).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

Applications in Polymer Chemistry

This compound is a key monomer in the synthesis of bio-based polymers. Its terminal double bond is amenable to various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) polymerization.[9]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polycondensation that utilizes metathesis catalysts, such as Grubbs' catalysts, to form polymers from α,ω-dienes with the release of a small molecule, typically ethylene. This compound can act as a chain stopper in ADMET polymerization, allowing for the control of the polymer's molecular weight.[3] It can also be used to synthesize various diols and diesters which then act as monomers for polyesters and poly(ester-amide)s.[10][11]

Experimental Protocol: Synthesis of Polyesters from Diols Derived from this compound

This protocol outlines a general procedure for the polycondensation of a diol (derived from this compound) with a bio-based methyl diester.[9]

Materials:

-

Diol derived from this compound

-

Bio-based methyl diester (e.g., dimethyl succinate)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

-

High-vacuum line

-

Schlenk flask

Procedure:

-

In a Schlenk flask, combine the diol and the methyl diester in the desired stoichiometric ratio.

-

Add the TBD catalyst (typically 0.1–1 mol%).

-

Heat the mixture in stages under vacuum to facilitate the removal of methanol and drive the polymerization.

-

Maintain a high vacuum (<0.1 mbar) during the final stage of the reaction to ensure high molecular weight polymer formation.

-

Cool the reaction mixture to room temperature.

-

The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) for further characterization.

Other Chemical Transformations

The versatile structure of this compound allows for a range of chemical modifications, including hydroformylation, aminocarbonylation, and hydrosilylation.[7]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across the terminal double bond, catalyzed by rhodium complexes, can produce bifunctional polymer precursors.[7]

-

Aminocarbonylation: In the presence of a palladium catalyst, α,ω-ester amides can be synthesized.[7]

-

Hydrosilylation: This reaction is used to modify silicone monomers, such as 1,3,5,7-tetramethylcyclotetrasiloxane, for the preparation of silicone nano/microstructures.[7]

Biological Activity and Potential in Drug Development

While this compound itself is primarily used as a chemical intermediate, its derivatives have shown potential biological activity. Lipoconjugates of phenolic acids with this compound have been investigated for their anticancer properties.[12] For instance, certain amide derivatives have demonstrated cytotoxic effects on various human cancer cell lines, including breast (MCF7, MDA-MB-231), ovarian (SKOV3), prostate (DU145), and liver (HepG2) cancer cells.[12]

Further research is required to fully elucidate the structure-activity relationships and mechanisms of action of these derivatives. The ability to functionalize both the ester and the terminal alkene of this compound makes it an interesting scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is considered harmful if swallowed or inhaled.[6] It may cause irritation upon contact with skin or eyes.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[7] It is also toxic to aquatic life with long-lasting effects.[6]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Conclusion

This compound is a valuable and versatile chemical derived from renewable resources. Its primary application lies in the field of polymer chemistry, where it serves as a monomer for the synthesis of a variety of polyesters and poly(ester-amide)s through techniques like ADMET polymerization. Its reactivity also allows for a range of chemical modifications, opening avenues for the creation of specialty chemicals and materials. While the direct biological activity of this compound is not extensively studied, its derivatives have shown promise as potential anticancer agents, warranting further investigation in the field of drug development. This guide provides a foundational understanding of this compound for researchers and scientists looking to explore its potential in their respective fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. This compound, 111-81-9 [thegoodscentscompany.com]

- 7. 10-十一烯酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical Properties of Methyl 10-undecenoate: A Technical Guide to its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of Methyl 10-undecenoate, a versatile unsaturated fatty acid ester. The document presents a compilation of reported boiling point data, detailed experimental protocols for its determination, and a logical workflow for the experimental process. This information is critical for professionals in drug development and chemical synthesis, where precise knowledge of physical properties is paramount for process design, purification, and formulation.

Data Presentation: Boiling Point of this compound

The boiling point of this compound has been reported in various chemical and safety data sources. The data is consistently centered around a narrow temperature range at standard atmospheric pressure. A summary of these findings is presented in Table 1.

| Reported Boiling Point (°C) | Pressure (mm Hg) | Source(s) |

| 245.00 to 248.00 | 760.00 | The Good Scents Company Information System[1][2][3] |

| 245 | 760.00 | Sigma-Aldrich (lit.)[4][5][6] |

Note: The term "(lit.)" indicates that the value is based on published literature.

Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. The following are detailed methodologies applicable to the determination of the boiling point of liquid compounds such as this compound.

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the substance is available (typically >5 mL) and can also serve as a purification step.[7][8]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Thermometer (with appropriate temperature range)

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Place 5-10 mL of this compound into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]

-

Assemble the distillation apparatus as shown in the workflow diagram below. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.[8]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (typically 1-2 drops per second).[9] Record this stable temperature as the boiling point.

-

Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mm Hg, a correction may be necessary.

Method 2: Reflux

The reflux method can be used when a smaller amount of the substance is available. It determines the temperature at which the liquid and its vapor are in equilibrium.

Apparatus:

-

Round-bottom flask or a test tube

-

Condenser

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place a small volume (e.g., 3-5 mL) of this compound and boiling chips into the round-bottom flask.

-

Attach the condenser vertically to the flask.

-

Insert the thermometer through the condenser (a setup with a side-arm adapter is ideal) so that the bulb is positioned in the vapor phase above the boiling liquid.

-

Heat the flask to bring the liquid to a steady boil.

-

The vapor will rise, condense in the cooled condenser, and flow back into the flask.

-

The boiling point is the stable temperature recorded by the thermometer in the vapor phase.

Method 3: Gas Chromatography (GC)

For fatty acid methyl esters (FAMEs), boiling points can be determined using gas chromatography.[10][11] This method separates compounds based on their volatility, which is directly related to their boiling points.

Principle: The retention time of a compound in a GC system is related to its boiling point. By calibrating the GC with a series of standards with known boiling points (e.g., a homologous series of n-alkanes), a calibration curve of retention time versus boiling point can be generated. The boiling point of an unknown sample like this compound can then be determined by injecting it into the GC and comparing its retention time to the calibration curve.

Procedure Outline:

-

Prepare a series of calibration standards with known boiling points.

-

Establish a suitable GC method (column, temperature program, carrier gas flow rate, detector). A non-polar column is often used for boiling point elution of FAMEs.[11]

-

Inject the calibration standards and record their retention times.

-

Plot a graph of retention time versus boiling point for the standards.

-

Inject the this compound sample under the same GC conditions.

-

Determine the retention time of the this compound peak.

-

Use the calibration curve to determine the boiling point corresponding to the measured retention time.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the simple distillation method.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029585) [hmdb.ca]

- 2. This compound | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 111-81-9 [thegoodscentscompany.com]

- 4. This compound | 111-81-9 [chemicalbook.com]

- 5. This compound CAS#: 111-81-9 [m.chemicalbook.com]

- 6. 10-十一烯酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. kaycantest.com [kaycantest.com]

- 11. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

An In-depth Technical Profile of Methyl 10-undecenoate

This document provides core molecular information for Methyl 10-undecenoate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an unsaturated fatty acid ester. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][4] |

| Molecular Weight | 198.30 g/mol | [1] |

| IUPAC Name | methyl undec-10-enoate | [1] |

| CAS Number | 111-81-9 | [2] |

| Synonyms | Methyl undec-10-enoate, Methyl undecylenate | [1] |

Note on Scope: The request for detailed experimental protocols and signaling pathways is extensive. However, the specific topic of "this compound's molecular weight and formula" pertains to fundamental chemical properties rather than complex biological or chemical processes. Therefore, experimental protocols for determining these values (such as mass spectrometry) are standardized and not detailed here. Similarly, as a single chemical compound, it is not associated with specific signaling pathways in the way a drug or biologically active molecule would be. Thus, a signaling pathway diagram is not applicable.

References

The Solubility Profile of Methyl 10-undecenoate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl 10-undecenoate, an unsaturated fatty acid ester, is a versatile chemical intermediate utilized in the synthesis of polymers, fragrances, and specialty chemicals. Its solubility in various organic solvents is a critical parameter for its application in diverse chemical processes, including reactions, purifications, and formulations. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and scientific publications, a qualitative and semi-quantitative understanding of its solubility has been established. This compound is generally characterized by its good solubility in a variety of common organic solvents, which is consistent with its molecular structure, featuring a long hydrophobic carbon chain and an ester functional group.[1][2][3][4] Its miscibility with polyethylene (B3416737) at elevated temperatures has also been noted.

The following table summarizes the known solubility of this compound in various solvents. It is important to note that "soluble" is a qualitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

| Solvent Family | Specific Solvent | Solubility | Notes |

| Alcohols | Ethanol | Soluble[5][6] | - |

| Methanol | Soluble[6] | - | |

| Propylene Glycol | Soluble[4] | - | |

| Hydrocarbons | Heptane | Soluble | Used as a solvent in biphasic systems. |

| Toluene | Soluble | Used as a reaction solvent. | |

| General Hydrocarbons | Soluble[6] | - | |

| Oils | Oil | Soluble[4] | Specific type of oil not always specified. |

| Water | Water | Insoluble/Slightly Soluble[1][2][4][5][7] | Water solubility is reported as 794 μg/L at 20°C.[7] Another source predicts a water solubility of 0.003 g/L.[8] |

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn solution through a syringe filter, pre-warmed to the experimental temperature, into a pre-weighed volumetric flask or vial. This step is crucial to remove any suspended micro-particles.

-

-

Quantification:

-

Record the exact volume of the filtered saturated solution.

-

Determine the mass of the dissolved this compound in the known volume of the solution by evaporating the solvent.

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound, or use a vacuum desiccator at room temperature.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it.

-

The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or any other desired unit using the mass of the dissolved solute and the volume of the solvent used.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound like this compound in an organic solvent.

Caption: A flowchart of the key steps for the experimental determination of solubility.

References

- 1. 10-十一烯酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 111-81-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 111-81-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 111-81-9 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]

The Versatility of Methyl 10-undecenoate: A Technical Guide to its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Methyl 10-undecenoate, a bio-based derivative of castor oil, has emerged as a pivotal chemical intermediate with broad applications across multiple industries. Its unique structure, featuring a terminal double bond and a methyl ester group, provides a versatile platform for the synthesis of a diverse array of specialty chemicals, polymers, fragrances, and potentially pharmaceutical precursors. This technical guide delves into the core functionalities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical transformations.

Synthesis of Advanced Polymers

This compound is a valuable building block in polymer chemistry, primarily for the synthesis of polyesters and polyamides. Its terminal unsaturation allows for various polymerization and modification strategies.

Precursor to Polyesters and Poly(ester-amide)s

A key application of this compound is its conversion to diols, which then serve as monomers for polycondensation reactions. The thiol-ene "click" reaction is a highly efficient method for this transformation.[1][2]

This protocol describes the synthesis of a diol by reacting this compound with a thiol, followed by reduction.

-

Thiol-ene Addition: In a reaction vessel, this compound is mixed with a stoichiometric amount of a thiol (e.g., 3-mercaptopropionitrile) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 70-80°C for several hours. The progress of the reaction is monitored by techniques such as ¹H NMR or FTIR spectroscopy to confirm the disappearance of the terminal double bond.

-

Purification of the Adduct: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the thioether adduct.

-

Reduction to Diol: The purified adduct is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until the ester and nitrile functionalities are fully reduced to hydroxyl and amine groups, respectively.

-

Work-up and Isolation: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the diol.

The resulting diols can be reacted with bio-based methyl diesters using a transesterification catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce polyesters or poly(ester-amide)s with high molar masses.[1]

dot

Caption: Synthesis of Diol Monomer from this compound.

The incorporation of amide functionalities into the polyester (B1180765) backbone has been shown to significantly enhance the mechanical properties of the resulting materials.[1]

Table 1: Thermal and Mechanical Properties of Polyesters and Poly(ester-amide)s Derived from this compound

| Polymer Type | Amide Content (%) | Glass Transition Temp. (T g , °C) | Melting Temp. (T m , °C) | Young's Modulus (MPa) |

| Polyester | 0 | Well below room temp. | - | 83 |

| Poly(ester-amide) | Increased ratio | Well below room temp. | 22 - 127 | Up to 363 |

Data sourced from literature.[1]

Precursor for Polyamides (Nylon)

This compound serves as a precursor for the synthesis of monomers for high-performance polyamides like Nylon-11 and Nylon-12. This typically involves the conversion of the terminal double bond to an amine and the ester to a carboxylic acid.[2]

dot

Caption: Synthesis of ω-Amino Acid Monomer for Polyamides.

Synthesis of Fragrance and Flavor Compounds

This compound is a valuable intermediate in the fragrance and flavor industry due to its C11 backbone.[3]

Synthesis of γ-Undecalactone (Peach Aldehyde)

γ-Undecalactone, known for its characteristic peach aroma, can be synthesized from this compound. The process involves the hydrolysis of the ester followed by acid-catalyzed lactonization of the resulting undecylenic acid.[4]

-

Hydrolysis: this compound is saponified by refluxing with an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate undecylenic acid.

-

Lactonization: The obtained undecylenic acid is treated with a strong acid, typically sulfuric acid, and heated. This promotes the isomerization of the double bond and subsequent intramolecular cyclization to form γ-undecalactone.

-

Purification: The crude product is purified by extraction and vacuum distillation to yield the final fragrance compound.

dot

Caption: Synthesis of γ-Undecalactone from this compound.

Synthesis of Macrocyclic Musks

This compound is a starting material for the synthesis of key intermediates for macrocyclic musks like Exaltolide®.[5] A typical approach involves the conversion of the methyl ester to an ω-bromo derivative, which can then be used in coupling reactions to build the larger ring structure.[5]

Table 2: Key Intermediates for Macrocyclic Musks from this compound

| Intermediate | Synthesis Step from this compound | Reagents | Yield (%) |

| Methyl 11-bromoundecanoate | Anti-Markovnikov HBr addition | Dry HBr (g) | High |

Data sourced from literature.[5]

Modification of Silicones

The terminal double bond of this compound makes it an excellent candidate for modifying silicone polymers via hydrosilylation. This reaction allows for the grafting of long alkyl chains with a terminal ester group onto a polysiloxane backbone, thereby altering the properties of the silicone material.[3]

Experimental Protocol: Hydrosilylation of this compound with a Polysiloxane

-

Reactant Preparation: A polysiloxane containing Si-H bonds (e.g., poly(hydromethylsiloxane)) and this compound are dissolved in a dry, inert solvent such as toluene (B28343) in a reaction vessel.

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst, is added to the mixture. The amount of catalyst is typically in the ppm range relative to the reactants.

-

Reaction: The mixture is heated, often to around 80-100°C, under an inert atmosphere. The reaction is monitored by FTIR spectroscopy for the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

Purification: Once the reaction is complete, the catalyst can be removed by treating the solution with activated carbon. The solvent is then removed under reduced pressure to yield the modified silicone polymer.

dot

Caption: Experimental Workflow for Hydrosilylation.

Pharmaceutical Applications and Potential

While direct, large-scale synthesis of a specific commercial Active Pharmaceutical Ingredient (API) from this compound is not extensively documented in publicly available literature, its precursor, 10-undecenoic acid, has well-established antifungal properties.[6] This suggests that derivatives of this compound are of significant interest to drug development professionals.

The bifunctional nature of this compound makes it a versatile scaffold for creating novel molecules with potential therapeutic applications. The terminal double bond can be functionalized through various reactions, including epoxidation followed by ring-opening, to introduce diverse functionalities.

Other Industrial Applications

Beyond the aforementioned areas, this compound and its derivatives find utility in several other industrial applications:

-

Lubricants and Metalworking Fluids: Its long aliphatic chain contributes to desirable lubricating properties.[3]

-

Surfactants and Emulsifiers: The combination of a hydrophobic tail and a modifiable hydrophilic head makes it a suitable precursor for surfactants.

References

- 1. This compound as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Gamma undecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. journal.iisc.ac.in [journal.iisc.ac.in]

- 6. pharmaoffer.com [pharmaoffer.com]

An In-depth Technical Guide to Methyl 10-undecenoate: Synthesis, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl 10-undecenoate, a versatile bio-derived monomer, is a valuable building block in the synthesis of a diverse range of molecules, from polymers to specialty chemicals. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, and key applications, with a focus on detailed experimental methodologies and quantitative data.

Chemical and Physical Properties

This compound is the methyl ester of 10-undecenoic acid, a fatty acid derived from castor oil.[1] Its structure, featuring a terminal double bond and an ester functional group, makes it a highly reactive and valuable intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 111-81-9 | [1] |

| Appearance | Colorless liquid; oily aroma | - |

| Boiling Point | 245 °C | - |

| Density | 0.882 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.437 | - |

| Solubility | Soluble in organic solvents, slightly soluble in water. | - |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 10-undecenoic acid with methanol (B129727), using a strong acid catalyst.[2]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

10-Undecenoic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 10-undecenoic acid and an excess of anhydrous methanol (a molar ratio of 10:1 methanol to acid is typical).[2]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Fischer Esterification of 10-Undecenoic Acid.

Applications in Polymer Synthesis

This compound is a key monomer in the synthesis of various polymers, including polyesters and poly(ester-amide)s. Its terminal double bond allows it to participate in chain-growth polymerization, while the ester group can be used for step-growth polymerization.

Acyclic Diene Metathesis (ADMET) Polymerization

In ADMET polymerization, this compound can act as a chain-transfer agent or a chain stopper, which allows for the control of the molecular weight of the resulting polymer.[3][4]

This protocol describes a general procedure for the ADMET polymerization of a diene monomer using this compound to control the polymer's molecular weight.

Materials:

-

α,ω-Diene monomer (e.g., 1,9-decadiene)

-

This compound

-

Grubbs' second-generation catalyst (G2)

-

Anhydrous toluene

-

Methanol

Equipment:

-

Schlenk flask

-

Vacuum line

-

Magnetic stirrer and stir bar

-

Glovebox (optional, for handling air-sensitive catalyst)

Procedure:

-

Monomer and Chain Stopper Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α,ω-diene monomer and the desired amount of this compound (typically 1.0 mol%) in anhydrous toluene.[3]

-

Catalyst Addition: In a separate vial inside a glovebox, dissolve Grubbs' second-generation catalyst (1.0 mol%) in a minimal amount of anhydrous toluene.[3]

-

Polymerization: Transfer the catalyst solution to the monomer solution via syringe. Heat the reaction mixture to 80 °C under reduced pressure for 16 hours to facilitate the removal of the ethylene (B1197577) byproduct.[3][4]

-

Termination and Precipitation: Cool the reaction to room temperature and terminate the polymerization by adding a few drops of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.

Caption: ADMET Polymerization with a Chain Stopper.

Synthesis of Polyesters and Poly(ester-amide)s

This compound can be converted into α,ω-diols, which are then used in polycondensation reactions with diesters to form polyesters. The incorporation of amide functionalities leads to the formation of poly(ester-amide)s.[5][6]

This protocol outlines a two-step process for polyester (B1180765) synthesis: first, the synthesis of a diol from this compound, and second, the polycondensation of the diol with a diester.

Step 1: Synthesis of the Diol (Illustrative Example: Thiol-ene reaction)

Materials:

-

This compound

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiator

-

Dichloromethane

Equipment:

-

UV reactor or UV lamp

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound and a stoichiometric excess of 2-mercaptoethanol in dichloromethane.

-

Add a catalytic amount of a photoinitiator (e.g., DMPA).

-

Irradiate the mixture with UV light with stirring at room temperature until the reaction is complete (monitored by TLC or NMR).

-

Remove the solvent and excess 2-mercaptoethanol under vacuum to obtain the diol.

Step 2: Polycondensation

Materials:

-

Diol from Step 1

-

Bio-based methyl diester (e.g., dimethyl succinate)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

-

High-vacuum line

-

Schlenk flask

Procedure:

-

In a Schlenk flask, combine the diol and the methyl diester in the desired stoichiometric ratio.

-

Add the TBD catalyst (typically 0.1-1 mol%).

-

Heat the mixture in stages under vacuum. For example, initially at a moderate temperature (e.g., 120 °C) and medium vacuum, then increase the temperature (e.g., to 180 °C) and apply a high vacuum (<0.1 mbar) to drive the polymerization by removing the methanol byproduct.

-

Continue the reaction until the desired polymer viscosity is achieved.

-

Cool the reaction mixture to room temperature and dissolve the resulting polyester in a suitable solvent (e.g., chloroform) for further characterization.

Caption: Two-Step Polyester Synthesis from this compound.

Other Key Transformations

Hydroformylation

Hydroformylation of this compound introduces a formyl group, leading to the formation of aldehydes which are valuable intermediates for producing alcohols, carboxylic acids, and amines. This reaction is typically catalyzed by rhodium complexes.[7][8]

Materials:

-

This compound

-

Rhodium catalyst (e.g., Rh(acac)(CO)₂)

-

Phosphine (B1218219) ligand (e.g., SulfoXantphos)

-

Solvent (e.g., toluene)

-

Syngas (CO/H₂)

Equipment:

-

High-pressure autoclave

-

Magnetic stirrer

Procedure:

-

Charge the autoclave with this compound, the rhodium catalyst, and the phosphine ligand dissolved in the solvent.

-

Seal the autoclave and purge it several times with syngas.

-

Pressurize the autoclave with syngas to the desired pressure.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Maintain the reaction under constant pressure and temperature for the specified time.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product mixture can be analyzed by GC-MS and purified by column chromatography or distillation.

Aminocarbonylation

Aminocarbonylation of this compound with an amine and carbon monoxide yields α,ω-ester amides, which are precursors to polyamides. This reaction is often catalyzed by palladium complexes.[9]

Materials:

-

This compound

-

Aniline or other amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., 1,2-bis(ditertiarybutylphosphinomethyl)benzene)

-

Solvent (e.g., toluene)

-

Carbon monoxide (CO)

Equipment:

-

High-pressure autoclave

-

Magnetic stirrer

Procedure:

-

In a high-pressure autoclave, combine this compound, the amine, the palladium catalyst, and the phosphine ligand in the solvent.

-

Seal the autoclave and purge with carbon monoxide.

-

Pressurize the autoclave with carbon monoxide to the desired pressure.

-

Heat the reaction mixture to the specified temperature with stirring for the required duration.

-

After cooling and venting the autoclave, the product can be isolated by removing the solvent and purified by crystallization or chromatography.

Hydrosilylation for Organo-Modified Silicones

The terminal double bond of this compound can undergo hydrosilylation with a hydrosilane in the presence of a platinum catalyst. This reaction is used to produce organo-modified silicones, which have applications in various industries.[10][11]

Materials:

-

This compound

-

Hydrosilane (e.g., triethoxysilane)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and dissolve it in anhydrous toluene.

-

Add the hydrosilane to the stirred solution.

-

Add a catalytic amount of Karstedt's catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons.

-

Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by vacuum distillation.

Caption: Key Synthetic Transformations of this compound.

Conclusion

This compound is a highly versatile and valuable platform chemical derived from renewable resources. Its dual functionality allows for a wide range of chemical transformations, making it a key ingredient in the synthesis of advanced materials such as polyesters, polyamides, and organo-modified silicones. The detailed experimental protocols provided in this guide offer a starting point for researchers and professionals in the fields of polymer chemistry, organic synthesis, and drug development to explore the full potential of this important bio-based building block.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. This compound as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective formation of α,ω-ester amides from the aminocarbonylation of castor oil derived this compound and other unsaturated substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]

The Genesis of a Polymer Precursor: An In-depth Technical Guide to the Discovery and History of Methyl 10-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction